
An In-Depth Technical Guide to Dactylol:
Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Dactylol

Cat. No.: B1237840 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Dactylol, a unique sesquiterpene natural product, has garnered interest in the scientific

community for its complex molecular architecture and potential biological activities. This

technical guide provides a comprehensive overview of the known physical and chemical

properties of Dactylol, detailed experimental protocols for its synthesis and characterization,

and an exploration of its putative biological effects. The information presented herein is

intended to serve as a valuable resource for researchers in natural product chemistry,

pharmacology, and drug development.

Physicochemical Properties of Dactylol
Dactylol is a sesquiterpenoid alcohol with a bicyclo[6.3.0]undecane core. Its physical and

chemical characteristics are summarized below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1237840?utm_src=pdf-interest
https://www.benchchem.com/product/b1237840?utm_src=pdf-body
https://www.benchchem.com/product/b1237840?utm_src=pdf-body
https://www.benchchem.com/product/b1237840?utm_src=pdf-body
https://www.benchchem.com/product/b1237840?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1237840?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

Molecular Formula C₁₅H₂₆O [1]

Molecular Weight 222.37 g/mol [1]

Appearance Colorless to pale yellow liquid [2]

Boiling Point ~250 °C [2]

Solubility

Soluble in organic solvents

such as ethanol and ether;

limited solubility in water.

[2]

IUPAC Name

(1R,3aS,5Z,9aS)-1,5,8,8-

tetramethyl-2,3,4,7,9,9a-

hexahydro-1H-

cyclopenta[3]annulen-3a-ol

[1]

CAS Number 58542-75-9 [1]

Spectral Data for Structural Elucidation
The structural confirmation of Dactylol relies on a combination of spectroscopic techniques.

The following data is based on the total synthesis and characterization performed by Fürstner

and Langemann (1996).

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (CDCl₃): The proton NMR spectrum of Dactylol exhibits characteristic signals

corresponding to its complex cyclic structure, including olefinic protons and methyl groups.

¹³C NMR (CDCl₃): The carbon NMR spectrum provides further evidence for the bicyclic

framework and the presence of a hydroxyl-bearing quaternary carbon.

(Note: Specific chemical shift values (δ) and coupling constants (J) from the definitive synthetic

work are pending full-text access to the cited literature.)

Infrared (IR) Spectroscopy
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The IR spectrum of Dactylol is expected to show a broad absorption band in the region of

3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol functional group.

Absorptions corresponding to C-H stretching and bending vibrations are also present.

Mass Spectrometry (MS)
Mass spectrometric analysis of Dactylol would show a molecular ion peak [M]⁺ corresponding

to its molecular weight, along with fragmentation patterns characteristic of its sesquiterpenoid

structure.

Experimental Protocols
Total Synthesis of (±)-Dactylol
A concise total synthesis of racemic Dactylol was reported by Fürstner and Langemann in

1996. The key steps of this synthesis provide a foundational experimental protocol.

Workflow for the Total Synthesis of Dactylol:

Cyclopentenone Three-component coupling Aldol intermediate Elaboration to trans-disubstituted cyclopentanone Reaction with methallylcerium reagent Mixture of tertiary alcohols Separation and O-silylation Diene intermediates Ring-closing metathesis (RCM) Cyclooctene ring formation Deprotection (±)-Dactylol

Click to download full resolution via product page

Caption: Key stages in the total synthesis of (±)-Dactylol.

Detailed Methodologies:

Three-Component Coupling: The synthesis commences with a 1,4-addition of a

methylcopper reagent to cyclopentenone, followed by trapping of the resulting enolate with

2,2-dimethyl-4-pentenal to yield an aldol intermediate.[4]

Elaboration and Grignard Reaction: The aldol is then elaborated to a trans-disubstituted

cyclopentanone derivative. This intermediate undergoes a reaction with a methallylcerium

reagent to produce a mixture of diastereomeric tertiary alcohols.[4]

Ring-Closing Metathesis (RCM): After separation and O-silylation of the diastereomers, the

crucial eight-membered ring is formed via a ring-closing metathesis reaction of the resulting
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diene using a Schrock molybdenum carbene precatalyst.[4]

Deprotection: The final step involves the deprotection of the silyl ether to afford (±)-Dactylol.
[4]

For detailed reagent quantities, reaction conditions, and purification procedures, it is essential

to consult the original publication by Fürstner and Langemann (1996) in the Journal of Organic

Chemistry.

Biological Activity and Potential Signaling Pathways
While extensive biological studies on Dactylol are limited, preliminary research suggests

potential anti-inflammatory and antimicrobial properties.[2] The mechanisms underlying these

activities are yet to be fully elucidated.

Postulated Anti-inflammatory Mechanism
Many natural sesquiterpenoids exert their anti-inflammatory effects by modulating key signaling

pathways involved in the inflammatory response. A plausible, though not yet demonstrated,

mechanism for Dactylol could involve the inhibition of pro-inflammatory pathways such as NF-

κB and MAPK.

Hypothesized Anti-inflammatory Signaling Pathway Modulation by Dactylol:
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Caption: Hypothesized inhibition of inflammatory pathways by Dactylol.

Potential Antimicrobial Activity
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The structural characteristics of Dactylol, including its lipophilic nature and the presence of a

hydroxyl group, are features found in many antimicrobial terpenoids. The potential mechanisms

of action could involve disruption of microbial cell membranes or interference with essential

cellular processes. Further research is required to validate these hypotheses and to identify the

specific microbial targets of Dactylol.

Conclusion and Future Directions
Dactylol remains an intriguing natural product with a well-defined chemical synthesis. The

available data on its physical and chemical properties provide a solid foundation for further

investigation. The current understanding of its biological activities is in its infancy, and there is a

clear need for dedicated studies to explore its potential as an anti-inflammatory or antimicrobial

agent. Future research should focus on:

Comprehensive Biological Screening: Evaluating the activity of Dactylol against a broad

range of inflammatory and microbial targets.

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling

pathways modulated by Dactylol.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of Dactylol
to optimize its biological activity and pharmacokinetic properties.

This technical guide serves as a starting point for researchers interested in unlocking the full

potential of this fascinating sesquiterpene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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